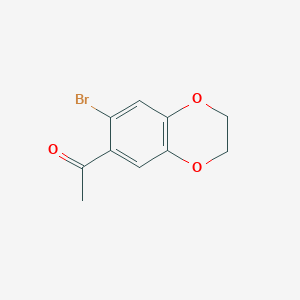

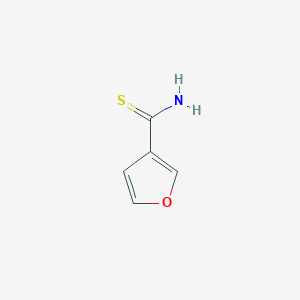

1-(7-溴-2,3-二氢-1,4-苯并二噁英-6-基)乙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One has been extensively studied using various computational methods. For instance, the optimized molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using the Gaussian09 software package. Different computational approaches, including HF/6-31G(d), B3LYP/6-31G, and B3LYP/6-311++G(d,p), were employed to achieve results that align with experimental infrared bands and X-ray diffraction (XRD) data. The geometrical parameters derived from these studies are consistent with the known crystallographic data, indicating a reliable prediction of the molecular structure .

Synthesis Analysis

Although the provided data does not include direct information on the synthesis of 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One, related compounds have been synthesized and characterized, providing insight into potential synthetic routes. For example, the synthesis of isostructural bromo and iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene has been achieved, and these compounds exhibit interesting supramolecular features such as hydrogen bonding and π–π interactions, which could be relevant for the synthesis and crystallization of similar compounds .

Chemical Reactions Analysis

The data does not provide specific chemical reactions involving 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One. However, the molecular docking studies of related compounds suggest potential biological activities, such as inhibitory activity against triosephosphate isomerase (TPII), which could imply that similar compounds may participate in biochemically relevant interactions and could act as anti-neoplastic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One have been analyzed through various computational studies. The HOMO-LUMO analysis is particularly useful for understanding the charge transfer within the molecule, which is crucial for predicting reactivity and stability. The molecular electrostatic potential (MEP) analysis reveals that the negative charge is localized over the carbonyl group, while the positive regions are over the aromatic rings. Additionally, the first hyperpolarizability of these compounds has been calculated, suggesting potential applications in nonlinear optics due to their electronic properties .

科学研究应用

抗菌和抗真菌特性

抗菌潜力:使用 2,3-二氢-1,4-苯并二噁英-6-胺合成的化合物显示出显着的抗菌和抗真菌活性。一种化合物,2-[(4-氯苯基)磺酰氨基]-N-(3,5-二甲基苯基)乙酰胺,表现出显着的抗菌潜力,溶血活性低(Abbasi 等人,2020)。

脂氧合酶抑制:合成了含有 1,4-苯并二噁英环的化合物,作为炎症疾病的潜在治疗剂。一些对脂氧合酶酶(治疗炎症性疾病很重要)表现出良好的抑制活性(Abbasi 等人,2017)。

新型化合物的合成

- 新型抗菌剂:使用 1,4-苯并二氧烷-6-胺合成的化合物表现出有效的抗菌活性。大多数表现出适度的毒性,表明具有医学应用潜力(Abbasi 等人,2022)。

抗糖尿病潜力

- α-葡萄糖苷酶抑制剂:合成了一系列基于 2,3-二氢-1,4-苯并二噁英的新化合物,以评估其抗糖尿病潜力。这些化合物对 α-葡萄糖苷酶酶显示出从弱到中等的活性,表明它们作为 2 型糖尿病治疗剂的潜力(Abbasi 等人,2023)。

生物膜抑制和细胞毒性

- 生物膜抑制作用:某些合成的 N-烷基/芳基烷基-N-(2,3-二氢-1,4-苯并二氧六环)-4-硝基苯磺酰胺对大肠杆菌和枯草芽孢杆菌等细菌菌株的生物膜表现出抑制作用。这些化合物还表现出轻微的细胞毒性(Abbasi 等人,2020)。

属性

IUPAC Name |

1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-6(12)7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBSQNDBQUDSQCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1Br)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370803 |

Source

|

| Record name | 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Bromo-2,3-Dihydro-1,4-Benzodioxin-6-Yl)Ethan-1-One | |

CAS RN |

59820-90-5 |

Source

|

| Record name | 1-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5-bromothiophen-2-yl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B1273064.png)

![2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B1273079.png)

![[5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-2-thienyl]methanol](/img/structure/B1273084.png)

![1-[2-Bromo-4-(Trifluoromethoxy)Phenyl]-2,5-Dimethyl-1H-Pyrrole](/img/structure/B1273090.png)